4-iodo-N-phenylbenzenesulfonamide

Description

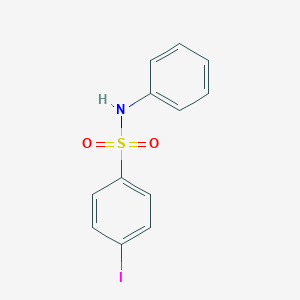

Structure

2D Structure

3D Structure

Properties

CAS No. |

21226-28-8 |

|---|---|

Molecular Formula |

C12H10INO2S |

Molecular Weight |

359.18g/mol |

IUPAC Name |

4-iodo-N-phenylbenzenesulfonamide |

InChI |

InChI=1S/C12H10INO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H |

InChI Key |

JPEKEAGEXXEFKK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)I |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodo N Phenylbenzenesulfonamide and Its Derivatives

Established Synthetic Routes to N-Phenylbenzenesulfonamides

The foundational methods for creating N-aryl sulfonamides are characterized by their reliability and widespread use in organic synthesis. These routes typically involve the reaction of a sulfonyl-containing electrophile with an amine nucleophile.

The most traditional and direct method for synthesizing N-phenylbenzenesulfonamides is the reaction between an aniline (B41778) and a benzenesulfonyl chloride derivative. This nucleophilic substitution reaction, often referred to as sulfonylation, proceeds by the attack of the amine's nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction generates hydrochloric acid as a byproduct, which must be neutralized by a base to allow the reaction to proceed to completion.

A variety of bases and solvent systems have been employed for this transformation, with the choice often influencing reaction time and yield. Common bases include organic amines like pyridine (B92270) and triethylamine (B128534) (TEA), or inorganic bases such as sodium hydroxide (B78521) (NaOH) and potassium carbonate (K₂CO₃). The reaction is versatile, although the nucleophilicity of the amine can be a determining factor in its success. For instance, a 100% yield has been reported for the reaction of aniline with benzenesulfonyl chloride using pyridine as the base.

Table 1: Amine-Sulfonyl Chloride Coupling Conditions for N-Phenylbenzenesulfonamide

| Amine | Sulfonyl Chloride | Base | Solvent | Temperature | Yield (%) |

| Aniline | Benzenesulfonyl chloride | Pyridine | - | 0-25°C | 100 |

| Aniline | Benzenesulfonyl chloride | Triethylamine (TEA) | Tetrahydrofuran (THF) | 0°C to RT | 86 |

| Aniline | Benzenesulfonamide (B165840) | Triethylamine (TEA) | Dichloromethane (B109758) (DCM) | - | 85 |

| Aniline | Benzenesulfonyl chloride | Sodium hydroxide (NaOH) | Water | Room Temp. | 44 |

| Aniline | Benzenesulfonyl chloride | Potassium carbonate (K₂CO₃) | PEG-400 | - | up to 78 |

An alternative established route involves the oxidative coupling of sodium sulfinates with anilines. This method avoids the use of often moisture-sensitive sulfonyl chlorides. The reaction is typically mediated by an oxidizing agent which converts the sulfinate into a more reactive sulfonyl radical or a related electrophilic sulfur species, which then reacts with the aniline.

Metal-free conditions have been developed that utilize iodine-based mediators. For example, ammonium (B1175870) iodide (NH₄I) can mediate the reaction between sodium benzenesulfinate (B1229208) and aniline in acetonitrile (B52724) at 80°C. A proposed mechanism suggests the in-situ formation of a sulfonyl iodide intermediate, which then reacts with the amine to form the S-N bond. Other systems employ phenyltrimethylammonium (B184261) tribromide (PTAB) to generate a sulfonyl bromide intermediate, which subsequently reacts with amines to produce the sulfonamide product.

Table 2: Oxidative Coupling of Sodium Sulfinates with Anilines

| Amine | Sodium Sulfinate | Reagent/Mediator | Solvent | Temperature | Yield (%) |

| Aniline | Sodium benzenesulfinate | NH₄I | Acetonitrile (CH₃CN) | 80°C | 76 |

| Aniline | Sodium benzenesulfinate | Phenyltrimethylammonium tribromide (PTAB) | - | - | 54-82 |

| Aniline Derivatives | Sodium sulfinates | CuₓOᵧ@CS-400, Ag₂CO₃, K₂S₂O₈ | Acetone/Water | Room Temp. | Moderate to Good |

Advanced and Green Synthetic Strategies for 4-Iodo-N-phenylbenzenesulfonamide

Recent advancements in synthetic chemistry have provided more sophisticated and often greener alternatives for the synthesis of specifically substituted sulfonamides like this compound. These methods frequently rely on metal catalysis or novel multicomponent reaction strategies.

A modern, metal-free approach to sulfonamide synthesis involves the three-component reaction of an aryl diazonium salt, a sulfur dioxide surrogate, and a nitrogen source. rsc.org This strategy is particularly powerful for creating diverse sulfonamides from readily available starting materials. To synthesize an iodo-substituted derivative, one could start with a 4-iodoaniline, convert it to the corresponding 4-iodobenzenediazonium salt, and react it in a one-pot process.

The general mechanism involves the generation of an aryl radical from the diazonium salt. acs.org This radical then combines with sulfur dioxide (often generated from a stable surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), DABSO, or sodium metabisulfite) to form a sulfonyl radical. This sulfonyl radical is then trapped by an amine or another nitrogen nucleophile to construct the final sulfonamide product. google.com This approach is valued for its operational simplicity and avoidance of transition metal catalysts. science.gov

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern C-N bond formation. wikipedia.orgrug.nl This methodology is highly applicable to the synthesis of this compound. There are two primary disconnection strategies:

Coupling of 4-iodobenzenesulfonamide (B1222105) with aniline.

Coupling of benzenesulfonamide with a di-halogenated arene like 1-bromo-4-iodobenzene (B50087) or with 4-iodoaniline.

The catalytic cycle typically involves the oxidative addition of an aryl halide (e.g., an iodinated benzene (B151609) derivative) to a Pd(0) complex. Subsequent reaction with the sulfonamide in the presence of a base forms a palladium-amido complex, from which reductive elimination yields the N-arylated sulfonamide and regenerates the Pd(0) catalyst. wikipedia.org The choice of phosphine (B1218219) ligand (e.g., Xantphos, SPhos) is critical for the reaction's efficiency and substrate scope. d-nb.info This method offers excellent functional group tolerance and generally proceeds under milder conditions than traditional methods. rug.nl

Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation and Goldberg reaction, represent an important class of transformations for forming N-aryl bonds. wikipedia.org Recent advancements have led to highly efficient protocols for the synthesis of derivatives of this compound.

Specifically, a practical and efficient strategy has been developed for the cross-coupling of N,N-dibenzyl-4-iodobenzenesulfonamide with various nitrogen nucleophiles. nie.edu.sg This reaction proceeds using a catalytic amount of copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) in a solvent like dimethylformamide (DMF), often without the need for a specialized ligand. nie.edu.sgnie.edu.sg The N,N-dibenzyl group serves as a protecting group that can potentially be removed in a subsequent step to yield the secondary sulfonamide. This method has been shown to be effective for coupling with nitrogen heterocycles, amides, and other sulfonamides, affording the N-arylated products in moderate to excellent yields. nie.edu.sg

Table 3: Copper-Catalyzed N-Arylation of N,N-Dibenzyl-4-iodobenzenesulfonamide

| Nitrogen Nucleophile | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-(Trifluoromethyl)-1H-pyrazole | CuI (0.5 mol%) | Cs₂CO₃ | DMF | 130 | 99 |

| Indazole | CuI (20 mol%) | Cs₂CO₃ | DMF | 130 | 98 |

| Imidazole | CuI (20 mol%) | K₂CO₃ | DMF | 130 | 92 |

| Benzamide | CuI (20 mol%) | Cs₂CO₃ | DMF | 130 | 68 |

| Pyrrolidin-2-one | CuI (20 mol%) | Cs₂CO₃ | DMF | 130 | 85 |

| Benzenesulfonamide | CuI (20 mol%) | Cs₂CO₃ | DMF | 130 | 72 |

Data sourced from a study on the cross-coupling of N,N-dibenzyl-4-iodobenzenesulfonamide. nie.edu.sg

Electrochemical Synthesis Protocols for Sulfonamides

Electrochemical synthesis has emerged as a powerful and green alternative for constructing sulfonamide frameworks, offering mild reaction conditions and avoiding the need for harsh reagents. researchgate.netdoaj.orgthieme-connect.com This approach is characterized by its high efficiency, cost-effectiveness, and potential for scalability, making it attractive for industrial applications. researchgate.netthieme-connect.com

A variety of electrochemical methods have been developed for S-N bond formation. One prominent strategy involves the direct, metal-free electrochemical synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.gov This convergent, single-step process utilizes the inherent reactivity of the aromatic compound, which is oxidized at the anode to trigger the reaction. An amidosulfinate intermediate, formed in situ from the amine and SO₂, acts as both the nucleophile and the supporting electrolyte, which is a notable advantage of this system. nih.gov The use of boron-doped diamond (BDD) electrodes is often crucial for achieving high selectivity. nih.gov

Another electrochemical approach involves the oxidative amination of sodium sulfinates. pku.edu.cn In these protocols, redox catalysts such as ammonium halides (e.g., NH₄I) can be employed to mediate the reaction, which is compatible with a wide range of primary and secondary amines. pku.edu.cn Paired electrosynthesis represents a particularly efficient strategy, where simultaneous reduction and oxidation reactions occur at the cathode and anode, respectively. For instance, a halonitroarene can be reduced at the cathode to form a hydroxylamine, which is then oxidized at theanode to generate a reactive acceptor species that reacts with an arylsulfinic acid to yield the sulfonamide derivative. researchgate.net

The general mechanism for many electrochemical sulfonamide syntheses involves the initial oxidation of either the arene or a sulfur-containing precursor at the anode to generate a reactive intermediate, such as a radical cation. nih.govresearchgate.net This intermediate is then trapped by a nucleophile (an amine or a sulfinate) to form the crucial S-N bond. The choice of electrode material, solvent, electrolyte, and applied potential are critical parameters that must be optimized to achieve high yields and selectivity. researchgate.netrsc.org

Table 1: Overview of Selected Electrochemical Sulfonamide Synthesis Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages |

| Dehydrogenative C-H Sulfonamidation | (Hetero)arenes, SO₂, Amines | Boron-Doped Diamond (BDD) anode, undivided cell, no external electrolyte | Convergent single-step, high atom economy, avoids prefunctionalization. nih.gov |

| Oxidative Amination | Sodium Sulfinates, Amines | NH₄I (redox catalyst), undivided cell, constant current | Avoids corrosive reagents, compatible with various amines. pku.edu.cn |

| Paired Electrosynthesis | Halonitroarenes, Arylsulfinic acids | Graphite electrodes, undivided cell, ping-pong mechanism | High efficiency through simultaneous cathodic and anodic reactions. researchgate.net |

| Oxidation of Amines | Amines, Arylsulfinic acids | Glassy carbon electrode, water/acetonitrile mixture | Direct coupling under mild conditions. researchgate.net |

Chemoselective Aromatic Substitution via Tandem Nitration and Halogenation of N-Phenylbenzenesulfonamide

A highly practical and novel method has been developed for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives through a metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide. rsc.orgrsc.orgresearchgate.net This reaction provides a direct pathway to functionalized sulfonamides that are valuable intermediates for synthesizing heterocyclic compounds like benzimidazoles. rsc.orgrsc.org

The process is characterized by its high chemoselectivity and functional group tolerance. rsc.org The reaction typically employs inexpensive and insensitive metal nitrates, such as copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) or iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), as the nitrating agents. rsc.orgrsc.orgresearchgate.net This approach avoids the use of harsh traditional nitrating mixtures like nitric acid and sulfuric acid, which often lead to side reactions and environmental concerns. rsc.org

The tandem reaction proceeds in a one-pot fashion. The first step is the ortho-nitration of the N-phenyl ring of N-phenylbenzenesulfonamide, directed by the sulfonamide group. This is immediately followed by halogenation at the para-position relative to the amino group. For the synthesis of the iodo-derivative, N-iodosuccinimide (NIS) is used as the iodine source.

A typical procedure involves dissolving N-phenylbenzenesulfonamide in a suitable solvent, such as dichloroethane (DCE). The nitrating agent (e.g., Cu(NO₃)₂·3H₂O) and the halogen source (e.g., NIS) are then added, and the mixture is heated to achieve the tandem transformation. The reaction yields the desired N-(4-iodo-2-nitrophenyl)benzenesulfonamide with high efficiency.

Table 2: Tandem Nitration and Iodination of N-Phenylbenzenesulfonamide rsc.org

| Nitrating Agent | Halogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cu(NO₃)₂·3H₂O | NIS | DCE | 80 | 12 | 81 |

| Fe(NO₃)₃·9H₂O | NIS | DCE | 80 | 12 | 75 |

| NH₄NO₃ | NIS | DCE | 80 | 12 | 56 |

Data derived from the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives as reported in the source literature. rsc.org

Scalability Considerations and Process Optimization in this compound Synthesis

The practical implementation of any synthetic route on an industrial scale hinges on factors such as cost, safety, efficiency, and environmental impact. For the synthesis of this compound, both the electrochemical and the tandem chemical substitution methods present scalable features.

Electrochemical synthesis is also inherently scalable and aligns well with the principles of green chemistry. researchgate.netthieme-connect.com Electrochemical reactors can be designed for continuous flow operation, which is often more efficient for industrial manufacturing than batch processing. thieme-connect.com The use of electricity as a "reagent" is inexpensive and traceless, eliminating the waste associated with conventional chemical oxidants. nih.gov Methods that function without an external supporting electrolyte are particularly advantageous as they simplify product purification and reduce costs. nih.gov The ability to reuse the electrolyte solution in some protocols further enhances the economic and environmental viability of the process on a larger scale. pku.edu.cn

Process optimization for either method would involve a systematic study of reaction parameters. For the tandem chemical synthesis, this includes optimizing catalyst loading, reaction temperature, and concentration to maximize yield and minimize reaction time. For electrochemical routes, optimization would focus on current density, electrode materials, flow rate (in a continuous reactor), and electrolyte concentration to achieve the highest possible space-time yield and energy efficiency.

Mechanistic Investigations of Formation Reactions

The synthesis of sulfonamides, including this compound, can proceed through various mechanisms, often involving radical intermediates or catalyzed pathways. The formation of the crucial S-N bond is a primary focus of these investigations. thieme-connect.com

Role of Aryl and Sulfonyl Radical Intermediates

The formation of sulfonamides can occur through pathways involving aryl and sulfonyl radical intermediates. In some synthetic approaches, an aryl radical is generated, which then reacts with a sulfur source to form a sulfonyl radical. thieme-connect.com For instance, a reaction might involve an arenediazonium salt and triphenylphosphine, where a single electron transfer generates an aryl radical. This radical can then react with a sulfur dioxide source like sodium metabisulfite (B1197395) (Na2S2O5) to produce a sulfonyl radical. thieme-connect.com This sulfonyl radical subsequently participates in further reactions to yield the final sulfonamide product. thieme-connect.com

Another strategy involves the use of a tertiary amine radical cation, which can abstract a hydrogen atom to generate a free-radical intermediate that is then trapped by a sulfonyl group. thieme-connect.com Copper-catalyzed reactions can also proceed via radical intermediates. For example, a copper(II) catalyst can facilitate the formation of an aroyloxy radical, which upon decarboxylation, yields an aryl radical. This aryl radical is then captured by sulfur dioxide to form an aryl sulfonyl radical, a key intermediate in the synthesis of the corresponding sulfonyl halide and subsequently the sulfonamide. princeton.edu

Transition State Analysis in Catalytic Processes

Catalysis is a cornerstone of modern organic synthesis, and understanding the transition states in these processes is crucial for optimizing reaction conditions and designing new catalysts. While specific transition state analyses for the formation of this compound are not extensively detailed in the provided results, general principles of catalysis in sulfonamide synthesis can be applied.

For palladium-catalyzed reactions, it has been proposed that bimetallic Pd(III) complexes can be involved in carbon-heteroatom bond formation. The catalytic cycle may proceed through the oxidation of Pd(II) to a bimetallic Pd(III) species, followed by reductive elimination to form the desired bond and regenerate the Pd(II) catalyst. researchgate.net The stability and reactivity of these intermediate complexes and their associated transition states are critical to the catalytic process.

Reactivity Profiles in Complex Organic Transformations

The presence of the iodine atom and the sulfonamide group in this compound imparts a versatile reactivity profile, allowing it to participate in a range of complex organic transformations.

Nucleophilic Substitution Reactions Involving the Iodo Group

The iodine atom on the phenyl ring of this compound is a leaving group, making the compound susceptible to nucleophilic substitution reactions. wikipedia.org This allows for the introduction of various functional groups at the 4-position of the benzene ring.

The general form of a nucleophilic substitution reaction involves an electron-rich nucleophile attacking the electron-deficient carbon atom attached to the leaving group. wikipedia.org In the case of this compound, the carbon-iodine bond is polarized, making the carbon atom electrophilic. ksu.edu.sa Nucleophiles can then displace the iodide ion, leading to the formation of a new bond. wikipedia.org

The specific mechanism of substitution (e.g., SN1, SN2, or nucleophilic aromatic substitution) will depend on the reaction conditions and the nature of the nucleophile. wikipedia.orgksu.edu.sa For aryl halides, nucleophilic aromatic substitution is a common pathway, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org

A study on the use of hydroxypropyl methylcellulose (B11928114) (HPMC) in water has shown to enable nucleophilic aromatic substitution (SNAr) reactions under mild conditions with a broad functional group tolerance. d-nb.info

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product Type | Reference |

| Azide | Sodium azide | Aryl azide | |

| Cyanide | Potassium cyanide | Aryl nitrile |

This table is illustrative and based on general reactivity principles of aryl iodides.

Carbon-Heteroatom Bond Formation Strategies

This compound is a valuable substrate for the formation of carbon-heteroatom bonds, a fundamental transformation in organic synthesis. libretexts.orgnih.gov These reactions are often catalyzed by transition metals like palladium or copper. researchgate.netmdpi.com

Ullmann-type coupling reactions, for instance, can be used to form C-N and C-O bonds. mdpi.com In a typical Ullmann coupling, an aryl halide reacts with an amine or an alcohol in the presence of a copper catalyst to form the corresponding N-aryl or O-aryl product. mdpi.com Ligand-free protocols using copper salts have also been shown to be effective. mdpi.com

Palladium-catalyzed cross-coupling reactions are also widely employed for C-N bond formation. nsf.gov These reactions often require the pre-functionalization of the coupling partners, but offer a reliable and efficient route to a wide range of N-aryl compounds. nsf.gov

Recent advancements have also focused on direct oxidative coupling of C-H and N-H bonds, offering a more atom-economical approach to C-N bond formation. nsf.gov Hypervalent iodine compounds have emerged as effective catalysts for such transformations, using oxygen as the terminal oxidant. nsf.gov

C-H Arylation Reactions of Halogenated Pyrazoles (Analogue Studies)

While not directly involving this compound, studies on the C-H arylation of halogenated pyrazoles provide valuable insights into the reactivity of related structures. beilstein-archives.org Halogenated pyrazoles are important building blocks in medicinal and agricultural chemistry. beilstein-archives.org

Direct C-H arylation is a powerful tool for the synthesis of bi(hetero)aryls, and palladium-catalyzed reactions have been developed for the arylation of pyrazoles. nih.govhal.science These reactions often employ aryl chlorides as the arylating agent and exhibit high regioselectivity. nih.gov

For instance, a metal-free approach for the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been developed using N-halosuccinimides (NXS) as the halogen source. beilstein-archives.org Mechanistic studies suggest that DMSO can act as both a catalyst and a solvent in these transformations. beilstein-archives.org

Furthermore, rhodium-catalyzed C-H bond activation and direct arylation of (hetero)arenes with organosilanes in aqueous media has been shown to be an efficient method with good substrate scope and excellent regioselectivity. researchgate.net

Aza Diels-Alder Reactivity of Related Iododienes

The Aza-Diels-Alder reaction is a powerful method for constructing nitrogen-containing six-membered rings, which are significant structural motifs in many biologically active compounds. organic-chemistry.org The reactivity of dienes and dienophiles in this reaction is highly dependent on their electronic properties and the reaction conditions. While direct studies on the Aza-Diels-Alder reactivity of this compound are not extensively documented, research on structurally related iododienes provides valuable insights into their potential reactivity.

A notable study in this area involves the Aza-Diels-Alder reaction of an in-situ generated iododiene, 4-iodo-2-trimethylsilyloxy-butadiene, with various imines. organic-chemistry.org This research offers a close model for understanding the potential behavior of other iodinated diene systems in similar cycloaddition reactions. The study highlights that this novel iododiene reacts effectively with imines substituted with aryl and benzyl (B1604629) groups. organic-chemistry.org

Initial investigations into the reaction of 4-iodo-2-trimethylsilyloxy-butadiene with benzenesulfonyl-protected imines resulted in low yields of the desired dihydropyridone products. organic-chemistry.org However, switching to benzyl-protected imines and optimizing the reaction conditions led to a significant improvement in product formation. organic-chemistry.org The most effective conditions were found to be the use of magnesium iodide (MgI₂) as a catalyst in dichloromethane (CH₂Cl₂) at a temperature of 0°C, with a 2:1 ratio of diene to imine. organic-chemistry.org

The reaction demonstrated tolerance to a range of substituents, although strongly electron-donating groups on the imine were found to be detrimental to the reaction's success. organic-chemistry.org Furthermore, the use of chiral auxiliaries on the imine allowed for the exploration of diastereoselectivity, with moderate success being achieved. organic-chemistry.org These findings underscore the synthetic utility of this iododiene in creating versatile nitrogen-containing heterocyclic intermediates. organic-chemistry.org

The successful application of 4-iodo-2-trimethylsilyloxy-butadiene in the Aza-Diels-Alder reaction to form dihydropyridones showcases the potential of iododienes in cycloaddition chemistry. organic-chemistry.org The results indicate that the choice of the protecting group on the imine and the specific reaction conditions are critical factors in achieving high yields and selectivity. organic-chemistry.org

A summary of the Aza-Diels-Alder reaction of 4-iodo-2-trimethylsilyloxy-butadiene with various imines is presented in the table below.

| Entry | R¹ | R² | Yield (%) | Diastereomeric Ratio (de) |

| 1 | Ph | Bn | 85 | - |

| 2 | 4-MeO-Ph | Bn | 78 | - |

| 3 | 4-Cl-Ph | Bn | 82 | - |

| 4 | 2-Naphthyl | Bn | 80 | - |

| 5 | Ph | (S)-CH(Me)Ph | 75 | 3:1 |

| 6 | 4-MeO-Ph | (S)-CH(Me)Ph | 61 | 4.5:1 |

| 7 | 4-Cl-Ph | (S)-CH(Me)Ph | 71 | 3.5:1 |

| 8 | 2-Naphthyl | (S)-CH(Me)Ph | 68 | 4:1 |

Table adapted from Timmons, C. et al., Tetrahedron, 2005. organic-chemistry.org

Conclusion

4-Iodo-N-phenylbenzenesulfonamide stands as a compound of significant utility in the field of organic synthesis. It merges the well-established biological relevance of the sulfonamide scaffold with the exceptional synthetic versatility of an aryl iodide. Its straightforward synthesis and well-characterized structure make it an accessible building block for academic and industrial researchers. The reactivity of its carbon-iodine bond in a host of cross-coupling reactions enables the construction of diverse and complex molecular libraries, facilitating investigations in medicinal chemistry, materials science, and chemical biology. As the search for novel molecules with tailored functions continues, the role of such versatile, halogenated intermediates remains fundamentally important.

Structural Elucidation and Advanced Characterization of 4 Iodo N Phenylbenzenesulfonamide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity, structure, and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique insights into the molecular features of 4-iodo-N-phenylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule, confirming its regiochemistry, and assessing its purity. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence of its structure.

In the ¹H NMR spectrum, the protons on the two distinct phenyl rings give rise to characteristic signals. The 4-iodophenyl group, due to its para-substitution, typically shows two sets of doublets, each integrating to two protons. One doublet corresponds to the protons ortho to the sulfonyl group, and the other corresponds to the protons ortho to the iodine atom. The N-phenyl ring protons appear as a set of multiplets, reflecting their different chemical environments. The single proton on the nitrogen atom (N-H) may also be observed, often as a broad singlet. rsc.org

The ¹³C NMR spectrum further corroborates the structure, showing distinct signals for each carbon atom. The carbon atom bonded to the iodine (C-I) is significantly shifted to a higher field (lower ppm value) due to the heavy atom effect. The number of signals in the aromatic region confirms the presence of two different phenyl rings and their substitution patterns. rsc.org

Quantitative ¹H NMR (qNMR) can be employed to determine the absolute purity of a sample by integrating the signals of the analyte against a certified internal standard of known concentration. The purity is established by the absence of unexpected signals and the correct integration ratios of the compound's own protons. rsc.org

Table 1: NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

| Type | Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) | Assignment |

|---|---|---|---|---|

| ¹H NMR | Aromatic | 7.78 | d, J = 8.1 Hz | 2H, Protons ortho to SO₂ |

| ¹H NMR | Aromatic | 7.48 | d, J = 8.1 Hz | 2H, Protons ortho to I |

| ¹H NMR | Aromatic | 7.25 | t, J = 7.7 Hz | 2H, N-phenyl protons |

| ¹H NMR | Aromatic | 7.17 – 7.01 | m | 4H, N-phenyl protons & N-H |

| ¹³C NMR | Aromatic | 138.72 | - | C-S |

| ¹³C NMR | Aromatic | 138.42 | - | C-H |

| ¹³C NMR | Aromatic | 136.08 | - | C-N |

| ¹³C NMR | Aromatic | 129.60 | - | C-H |

| ¹³C NMR | Aromatic | 128.69 | - | C-H |

| ¹³C NMR | Aromatic | 125.95 | - | C-H |

| ¹³C NMR | Aromatic | 122.01 | - | C-H |

| ¹³C NMR | Aromatic | 100.79 | - | C-I |

d = doublet, t = triplet, m = multiplet

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

For this compound (C₁₂H₁₀INO₂S), the calculated molecular weight is approximately 358.95 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule [M+H]⁺. HRMS analysis for this ion confirms the elemental formula. For instance, the calculated mass for [C₁₂H₁₀INO₂S + H]⁺ is 359.9555, and experimental findings are in close agreement with this value. rsc.org

The fragmentation pattern in mass spectrometry provides a molecular fingerprint. Common fragmentation pathways for sulfonamides involve the cleavage of the sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds. Characteristic fragments for this compound would include ions corresponding to the loss of the N-phenyl group, the 4-iodophenyl group, or the elimination of sulfur dioxide (SO₂). The presence of iodine is also notable due to its single stable isotope (¹²⁷I), which simplifies the isotopic pattern of iodine-containing fragments.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Technique | Source |

|---|---|---|---|---|

| [M+H]⁺ | 359.9555 | 359.9553 | ESI-HRMS | rsc.org |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural motifs.

The most prominent features in the spectrum are the absorptions from the sulfonamide group (-SO₂NH-). The N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3300-3200 cm⁻¹. The sulfonyl group (SO₂) itself gives rise to two strong and characteristic stretching bands: an asymmetric stretch usually found between 1370-1330 cm⁻¹ and a symmetric stretch between 1180-1160 cm⁻¹. Other significant absorptions include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and C=C stretching vibrations within the rings (approximately 1600-1450 cm⁻¹).

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3200 |

| Sulfonyl (S=O) | Asymmetric Stretch | 1370 - 1330 |

| Sulfonyl (S=O) | Symmetric Stretch | 1180 - 1160 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

X-ray Diffraction Studies

The study of crystal packing reveals how individual molecules assemble into a stable, three-dimensional lattice through various intermolecular interactions. For sulfonamides, hydrogen bonding is a dominant structure-directing interaction. The N-H group acts as a hydrogen bond donor, while the sulfonyl oxygen atoms are strong hydrogen bond acceptors.

In a series of isostructural 4,4′-disubstituted N-phenylbenzenesulfonamides, including chloro, bromo, and iodo derivatives, a common packing motif is observed. This motif consists of infinite one-dimensional chains formed by N-H···O(sulfonyl) hydrogen bonds. researchgate.net These chains then stack to form two-dimensional layers. researchgate.net The specific nature of the halogen substituent can influence the finer details of the packing. For instance, in 4-iodobenzenesulfonamide (B1222105) (lacking the N-phenyl group), the sterically demanding iodine atom leads to the formation of more complex, bifurcated N-H···(O)₂ hydrogen bonds, connecting each molecule to six neighbors. researchgate.net Interlayer halogen bonds of the type I···N have also been observed in related structures, further stabilizing the crystal lattice. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites like sulfonamides. Different polymorphs can arise from variations in molecular conformation or from different hydrogen-bonding patterns and packing arrangements. While specific polymorphs for this compound are not detailed in the provided sources, its structural features make the existence of polymorphism a distinct possibility under different crystallization conditions.

Investigation of Isostructural Relationships in Benzenesulfonamide (B165840) Series

The study of isostructural relationships, where different chemical compounds crystallize in very similar three-dimensional arrangements, offers profound insights into the principles of crystal engineering and the influence of substituents on solid-state architecture. evitachem.com Within the benzenesulfonamide class of compounds, to which this compound belongs, systematic investigations have revealed remarkable instances of isostructurality, highlighting the robustness of certain intermolecular interactions.

A pivotal study in this area involves a series of eight 4,4'-disubstituted N-phenylbenzenesulfonamides. soton.ac.uk While not the specific subject of this article, the compound 4-iodo-N-(4-methoxyphenyl)benzenesulfonamide is a key member of this series and serves as a crucial analogue for understanding the crystallographic behavior of this compound. The investigation demonstrated that these eight distinct compounds are isostructural, maintaining a common crystal packing mode despite variations in their chemical makeup. soton.ac.ukresearchgate.net

The research revealed that the three-dimensional crystal-packing geometry of this benzenesulfonamide series is exceptionally adaptable. For instance, a high degree of similarity is maintained even with the simultaneous interchange of substituents with significantly different spatial and electronic demands, such as fluorine for a cyano group on the benzenesulfonamide ring and a methoxy (B1213986) group for hydrogen on the N-phenyl ring. soton.ac.uk This adaptability underscores the dominant role of the N—H⋯O hydrogen-bonded chain in defining the crystal structure.

The table below details the members of this isostructural series, illustrating the systematic variation of substituents at the 4-position of the benzenesulfonamide ring (X) and the 4-position of the N-phenyl ring (Y).

| Compound Number | X Substituent | Y Substituent | Chemical Formula |

| I | CN | OMe | C₁₄H₁₂N₂O₃S |

| II | CF₃ | OMe | C₁₄H₁₂F₃NO₃S |

| III | I | OMe | C₁₃H₁₂INO₃S |

| IV | Br | OMe | C₁₃H₁₂BrNO₃S |

| V | Cl | OMe | C₁₃H₁₂ClNO₃S |

| VI | F | OMe | C₁₃H₁₂FNO₃S |

| VII | OMe | Cl | C₁₃H₁₂ClNO₃S |

| VIII | CN | H | C₁₃H₁₀N₂O₂S |

This table is based on the findings from a study on eight isostructural 4,4'-disubstituted N-phenylbenzenesulfonamides. soton.ac.ukresearchgate.net

This comprehensive analysis of a closely related series provides a foundational understanding of the structural possibilities for this compound, suggesting it is highly likely to participate in similar robust packing motifs governed by strong sulfonamide-based hydrogen bonding.

Computational Chemistry and Theoretical Investigations of 4 Iodo N Phenylbenzenesulfonamide

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate molecular geometry, orbital energies, and charge distributions, which collectively determine the molecule's stability and reactivity.

A key aspect of DFT studies is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. rsc.org A large HOMO-LUMO gap suggests high stability, while a smaller gap indicates a greater propensity for chemical reactions. rsc.org For N-phenylbenzenesulfonamide, these calculations help identify the most likely sites for electrophilic and nucleophilic attack. researchgate.net

The following table presents theoretically calculated geometric parameters for the closely related N-phenylbenzenesulfonamide, determined by DFT methods. These values provide a baseline for understanding the core structure of 4-iodo-N-phenylbenzenesulfonamide.

Table 1: Selected Optimized Geometric Parameters for N-Phenylbenzenesulfonamide (DFT B3LYP/6-31G(d,p)) Data sourced from studies on the parent compound, N-phenylbenzenesulfonamide, as a model.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | S-O (average) | 1.46 |

| S-N | 1.67 | |

| S-C (phenyl) | 1.78 | |

| N-C (phenyl) | 1.42 | |

| Bond Angle (°) | O-S-O | 120.7 |

| O-S-N | 107.5 (average) | |

| C-S-N | 105.8 | |

| S-N-C | 123.5 |

This table is interactive. Click on the headers to sort.

The flexibility of the sulfonamide linkage means that this compound can exist in multiple conformations. The exploration of its potential energy surface (PES) is essential for identifying the most stable three-dimensional arrangements (conformers) and the energy barriers that separate them. researchgate.net

A PES scan is performed by systematically rotating key dihedral angles—such as the C-S-N-C and S-N-C-C angles—and calculating the energy at each step while allowing the rest of the molecule to relax. researchgate.net Studies on N-phenylbenzenesulfonamide using the B3LYP/6-31G(d,p) method reveal that the molecule's stability is highly dependent on the torsion angles around the S-N bond. researchgate.net The resulting energy profile shows distinct minima, corresponding to stable conformers, and maxima, representing the transition states between them. researchgate.net For N-phenylbenzenesulfonamide and its derivatives, conformations are often described as "clip" or "orthogonal," depending on the relative orientation of the two phenyl rings. strath.ac.uk Computational studies on related sulfonamides have identified the most stable conformers from ensembles of optimized geometries, providing insight into the preferred shapes these molecules adopt. amazonaws.com

Molecular Dynamics Simulations for Conformational Landscapes

While PES scans provide a static picture of stable conformations, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a realistic depiction of the conformational landscape in a simulated environment, such as in a solvent. mdpi.comsci-hub.se

For complex molecules like sulfonamides, MD simulations are used to explore the full range of accessible conformations and the transitions between them. nih.gov These simulations can reveal how intermolecular interactions, such as those with solvent molecules, influence the conformational preferences and flexibility of the compound. sci-hub.se By analyzing the trajectory of an MD simulation, researchers can identify dominant conformational states and calculate the free energy differences between them, offering a more complete understanding than static calculations alone. nih.govbohrium.com This approach is particularly valuable for understanding how this compound might interact with biological targets, where flexibility and conformational changes are often key to binding.

Theoretical Studies of Reaction Mechanisms

Theoretical studies are indispensable for elucidating the step-by-step pathways of chemical reactions. By mapping the energetic landscape of a reaction, computational methods can identify transition states, intermediates, and the factors that control reaction outcomes.

The Reaction Path Hamiltonian (RPH) and the United Reaction Valley Approach (URVA) are sophisticated methods used to analyze the intricate details of a chemical reaction's mechanism. psu.eduacs.org URVA investigates the reaction pathway by analyzing the changes in the molecule's geometry and electronic structure as it moves from reactants to products. researchgate.net This is achieved by following the intrinsic reaction coordinate (IRC) and analyzing the curvature of the reaction path. researchgate.net

Key events during a reaction, such as bond breaking, bond formation, and charge transfer, cause characteristic peaks in the reaction path curvature. researchgate.net By decomposing this curvature into contributions from different internal coordinates (bonds, angles, dihedrals), URVA can pinpoint exactly when and how these events occur. This method has been successfully applied to understand complex processes like C-N bond formation and cycloaddition reactions. researchgate.netresearchgate.net While a specific URVA study on this compound has not been published, the methodology is well-suited to analyze reactions it might undergo, such as nucleophilic substitution or metal-catalyzed cross-coupling. psu.edu

Quantum mechanical (QM) calculations provide a detailed description of the energy changes throughout a reaction, allowing for the determination of activation barriers and reaction energies. researchgate.net For sulfonamides, QM methods like DFT have been used to study a variety of reaction mechanisms. For example, DFT calculations have been performed to rationalize the site-selectivity of C-H activation reactions on aryl sulfonamides.

Furthermore, theoretical calculations have been instrumental in understanding complex rearrangements, such as the Smiles-type rearrangement in the radical cations of N-acyl arylsulfonamides, by identifying the lowest energy barriers among possible mechanistic pathways. researchgate.net Relaxed potential energy surface scans at the QM level have also been used to investigate the stereoselective C–N bond formation in reactions involving sulfonamides, providing an upper bound for the activation energy. rsc.org These quantum mechanical descriptions are crucial for predicting reactivity and designing new synthetic routes.

Computational Analysis of Intermolecular Interactions within the Crystal Lattice

The stability and three-dimensional architecture of the this compound crystal lattice are governed by a complex network of intermolecular interactions. Computational chemistry provides powerful tools to dissect and quantify these forces, offering insights into the supramolecular assembly. Methods such as Hirshfeld surface analysis and quantum chemical calculations are instrumental in understanding the roles of various non-covalent bonds in the crystal packing.

Detailed computational studies on sulfonamides reveal that their crystal structures are often stabilized by a combination of strong hydrogen bonds and numerous weaker interactions. nih.gov The sulfonamide group itself is a potent hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens), frequently leading to the formation of robust supramolecular synthons. nih.gov

Key Intermolecular Interactions

Analysis of closely related sulfonamide crystal structures indicates that the packing is dominated by several key interactions:

N–H⋯O Hydrogen Bonds: This is typically the most significant interaction in sulfonamide crystals. The amine proton acts as a donor to a sulfonyl oxygen atom of a neighboring molecule, often forming infinite chains or dimeric motifs that serve as the backbone of the supramolecular structure. nih.govacs.org In the crystal structure of a similar compound, 4-iodo-N-(phenylsulfonyl)benzamide hemihydrate, strong N–H⋯O hydrogen bonds are observed, linking molecules into chains. researchgate.net

Halogen Bonding and Contacts: The presence of the iodine atom on the benzenesulfonamide (B165840) ring introduces the possibility of halogen bonding (C–I⋯O or C–I⋯N) and other halogen-related contacts (I⋯I). These interactions, though sometimes weak, can play a directional and structure-directing role in the crystal packing of halogenated organic compounds. researchgate.net Studies on isostructural chloro, bromo, and iodo-substituted N-phenylbenzenesulfonamides show that these halogens are involved in defining specific layer motifs within the crystal. researchgate.net

A representative summary of hydrogen bond geometries found in the crystal structure of a closely related sulfonamide is provided below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| N-H···O | 0.88 | 2.05 | 2.91 | 167 |

| C-H···O | 0.95 | 2.55 | 3.48 | 165 |

| C-H···O | 0.95 | 2.60 | 3.44 | 147 |

| Data derived from the analysis of 4-iodo-N-(phenylsulfonyl)benzamide hemihydrate, a structurally similar compound. researchgate.net |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside and outside the surface is used to create a map that highlights different types of intermolecular contacts.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions, showing the percentage contribution of each contact type to the total surface area. For sulfonamides, these plots typically reveal the prominence of H···H, O···H/H···O, and C···H/H···C contacts. nih.govnih.gov

The red regions on the dnorm mapped Hirshfeld surface indicate close-contact interactions, which are typically strong hydrogen bonds like N–H⋯O. nih.govnih.gov The analysis of various sulfonamides shows that O···H interactions make a very significant contribution to the crystal packing, often appearing as distinct "spikes" on the fingerprint plot. nih.gov

The following table summarizes a typical distribution of intermolecular contacts for a sulfonamide crystal, as determined by Hirshfeld surface analysis.

| Contact Type | Contribution (%) | Description |

| H···H | ~30 - 45% | Represents the most abundant, though weakest, van der Waals contacts. nih.gov |

| O···H / H···O | ~15 - 25% | Primarily corresponds to the crucial N-H···O and C-H···O hydrogen bonds. nih.gov |

| C···H / H···C | ~10 - 20% | Includes C-H···π interactions and other general van der Waals contacts. nih.gov |

| C···C | ~3 - 7% | Indicates the presence of π-π stacking interactions between aromatic rings. nih.gov |

| N···H / H···N | ~1 - 3% | Represents weaker hydrogen bonding or van der Waals contacts involving nitrogen. nih.gov |

| I···X / X···I | Variable | Contacts involving iodine (e.g., I···H, I···O, I···I) would be specific to this molecule. |

| Note: The percentages are representative values based on published analyses of similar sulfonamide structures and serve to illustrate the relative importance of different interaction types. nih.govnih.gov |

Intermolecular Interactions and Supramolecular Assembly of 4 Iodo N Phenylbenzenesulfonamide

Characterization of Hydrogen Bonding Networks (N-H⋯O, O-H⋯O, C-H⋯O)

Hydrogen bonds are among the most influential forces in the crystal packing of sulfonamides. The sulfonamide group (-SO₂NH-) provides a potent hydrogen bond donor (N-H) and two strong acceptors (the sulfonyl oxygen atoms), leading to predictable and robust structural motifs.

In structures analogous to 4-iodo-N-phenylbenzenesulfonamide, the most prominent hydrogen bond is the N-H⋯O interaction. nih.govnih.gov These bonds typically link molecules into distinct patterns such as chains or dimers. researchgate.netnih.gov For example, molecules can be connected into C(4) chains or form centrosymmetric R²₂(8) dimers through pairs of N-H⋯O hydrogen bonds. nih.govresearchgate.net

Weaker C-H⋯O hydrogen bonds also play a crucial role in consolidating the crystal structure. nih.govnih.gov These interactions involve aromatic C-H donors and sulfonyl oxygen acceptors, helping to link the primary hydrogen-bonded chains or dimers into more extensive two-dimensional sheets or three-dimensional frameworks. nih.gov

Table 1: Representative Hydrogen Bond Geometries in Related Sulfonamide Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |

|---|---|---|---|---|---|

| N-H···O=S | ~0.86 | ~2.1 - 2.4 | ~2.9 - 3.2 | ~150 - 170 | Chain or Dimer |

| C-H···O=S | ~0.93 | ~2.5 - 2.7 | ~3.3 - 3.6 | ~140 - 160 | Inter-chain/Layer |

Note: Data are typical ranges derived from analogous structures.

Exploration of Halogen Bonding Interactions (e.g., I⋯O, I⋯π)

The iodine substituent on the phenyl ring introduces the capacity for halogen bonding—a highly directional, non-covalent interaction where the electropositive region (σ-hole) on the halogen atom is attracted to a Lewis base. mdpi.com In this compound, the iodine atom can act as a halogen bond donor, interacting with nucleophilic sites such as the sulfonyl oxygen atoms or the π-systems of the aromatic rings.

The I⋯O interaction is a particularly significant and well-documented type of halogen bond. nih.gov In related iodo-arenesulfonamides, molecules are observed to form chains and other assemblies via I⋯O=S interactions. nih.gov The geometry of this interaction is typically linear, with the C-I⋯O angle approaching 180°. The I⋯O distance is characteristically shorter than the sum of the van der Waals radii of iodine and oxygen (~3.50 Å), indicating a significant attractive force. nih.gov

Table 2: Typical Halogen Bond Parameters

| Interaction Type | Donor···Acceptor Distance (Å) | C-I···A Angle (°) | Strength |

|---|---|---|---|

| I···O=S | ~3.0 - 3.4 | ~160 - 180 | Moderate to Strong |

Note: Values are based on observations in similar iodinated organic molecules.

Role of Van der Waals Forces in Crystal Engineering and Self-Assembly

While hydrogen and halogen bonds often direct the primary supramolecular synthons, the final crystal packing is densely filled and stabilized by a multitude of weaker, non-directional van der Waals forces. These forces, arising from temporary fluctuations in electron density, are collectively significant and essential for achieving thermodynamically stable crystal lattices.

In the crystal engineering of this compound, van der Waals forces are responsible for the close packing of molecules, maximizing attractive dispersion forces while minimizing steric repulsion. These interactions dictate the final orientation of molecules within the layers and the stacking of these layers. The contribution of H⋯H contacts, which are a manifestation of van der Waals interactions, often accounts for the largest portion of the total crystal surface area, as revealed by Hirshfeld surface analysis. researchgate.net

Hirshfeld Surface Analysis for Mapping Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular volumes. By mapping normalized contact distances (dnorm) onto this surface, one can identify regions of significant intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the sum of van der Waals radii, typical for hydrogen and halogen bonds, while blue regions represent longer contacts, and white areas denote contacts at the van der Waals separation. nih.gov

For a molecule like this compound, the fingerprint plot would be expected to show prominent, sharp spikes for the strong N-H⋯O hydrogen bonds and I⋯O halogen bonds. More diffuse features would represent the weaker C-H⋯O and C-H⋯π interactions, while the largest region would likely correspond to the numerous H⋯H van der Waals contacts. researchgate.netnih.gov

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Contact Type | Predicted Contribution (%) | Key Features on Fingerprint Plot |

|---|---|---|

| H···H | 30 - 40% | Large, diffuse central region |

| O···H / H···O | 25 - 35% | Sharp, distinct spikes at low di/de values |

| C···H / H···C | 10 - 20% | "Wing-like" features on the sides of the plot |

| I···H / H···I | 5 - 10% | Spikes corresponding to I···H contacts |

| I···O / O···I | 3 - 8% | Sharp spikes indicating halogen bonds |

Note: Percentages are estimates based on analyses of structurally similar compounds like N-(2-iodophenyl)benzenesulfonamide. researchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(2-iodophenyl)benzenesulfonamide |

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor for Advanced Organic Molecules

The unique arrangement of functional groups in 4-iodo-N-phenylbenzenesulfonamide makes it a valuable precursor for constructing sophisticated molecular architectures. The iodine atom, in particular, acts as a versatile handle for introducing new functional groups and building carbon-carbon or carbon-heteroatom bonds, typically through transition-metal-catalyzed cross-coupling reactions.

Sulfonamides are a critical class of compounds with a broad spectrum of applications, including in medicinal chemistry. ekb.egresearchgate.net The synthesis of complex sulfonamide derivatives often relies on the modification of simpler sulfonamide scaffolds. This compound serves as an excellent starting point for such modifications. The presence of the iodine atom significantly influences the compound's reactivity, making it a key substrate for various synthetic transformations. ontosight.ai

The carbon-iodine bond can be readily activated by transition metal catalysts, such as palladium or copper, to participate in a variety of cross-coupling reactions. This allows for the introduction of diverse substituents at the 4-position of the phenyl ring, leading to the generation of large libraries of novel sulfonamide derivatives. These reactions are fundamental in creating molecules with fine-tuned electronic and steric properties, which is crucial for developing new therapeutic agents and materials. For example, methods like the Suzuki, Heck, and Sonogashira couplings can be employed to append new aryl, vinyl, or alkynyl groups, respectively, onto the iodo-substituted ring. Furthermore, the N-phenyl group can also be modified, although the C-I bond is typically the primary site of reaction under cross-coupling conditions. The synthesis of N-phenylsulfonamide derivatives from aniline (B41778) is a common starting point for creating more complex structures. nih.gov

| Reaction Type | Reagent/Catalyst | Bond Formed | Resulting Structure |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C-C (Aryl-Aryl) | Biaryl sulfonamide derivatives |

| Heck Coupling | Alkene, Pd catalyst | C-C (Aryl-Vinyl) | Alkenyl-substituted sulfonamides |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C-C (Aryl-Alkynyl) | Alkynyl-substituted sulfonamides |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | C-N | Diamine or N-arylated sulfonamides |

| Cyanation | Cyanide source, catalyst | C-CN | Cyano-substituted sulfonamides |

This table illustrates the general utility of the iodo-aryl moiety in this compound for creating diverse sulfonamide derivatives through common cross-coupling reactions.

The sulfonamide functional group is a key pharmacophore in a number of blockbuster drugs, including the anti-inflammatory agent Celecoxib. ekb.eg Celecoxib is a selective COX-2 inhibitor, and its derivatives are of significant interest in medicinal chemistry for their potential as anti-inflammatory and anti-cancer agents. nih.gov The synthesis of analogues of Celecoxib and other pharmaceutically active pyrazoles often involves the construction of a pyrazole (B372694) ring bearing a benzenesulfonamide (B165840) moiety. nih.gov

This compound, or its closely related analogues, can function as a crucial intermediate in the synthesis of these complex pharmaceutical targets. For instance, in the synthesis of novel Celecoxib analogues, arylsulfone precursors are reacted with hydrazonoyl chloride derivatives to form the core pyrazole structure. nih.gov The iodo-functionalized ring of this compound can be elaborated either before or after the formation of the heterocyclic core to introduce the specific substituents found in Celecoxib or its analogues. The development of new Celecoxib derivatives often focuses on modifying the phenyl groups to enhance potency and selectivity or to reduce side effects. medchemexpress.com The versatility of the iodine atom allows for such modifications through established synthetic protocols, making this compound a valuable building block in drug discovery and development programs aimed at creating novel anti-inflammatory agents. nih.govresearchgate.net

Participation in Cascade and Multicomponent Reactions in Synthetic Pathways

Modern organic synthesis increasingly relies on cascade (or domino) and multicomponent reactions (MCRs) to build molecular complexity in a single, efficient step. beilstein-journals.orgnih.govmdpi.com These reactions are prized for their atom economy, convergence, and ability to rapidly generate diverse molecular libraries from simple starting materials. nih.govdovepress.com The structure of this compound, with its reactive C-I bond and N-H group, makes it a potential candidate for participation in such elegant synthetic strategies.

Cascade reactions involving iodoarenes are well-documented, particularly those catalyzed by transition metals like palladium. arabjchem.org For example, a palladium-catalyzed cascade involving a Heck reaction followed by cyclization is a powerful method for synthesizing polycyclic indole-containing compounds. arabjchem.org In such a sequence, the iodo-aryl group of a molecule like this compound could undergo an initial oxidative addition to a Pd(0) catalyst, followed by an intramolecular or intermolecular reaction with another functional group in the molecule or a different reaction partner, triggering a cascade of bond-forming events. Photoinduced radical cascade reactions also represent a modern approach where an iodo-substituent can initiate a series of cyclizations or additions. nih.gov

Multicomponent reactions often assemble three or more starting materials in a one-pot process. beilstein-journals.org Isocyanide-based MCRs, such as the Ugi or Passerini reactions, are particularly powerful for generating complex, drug-like scaffolds. dovepress.com While direct examples involving this compound may not be extensively reported, its components (an aniline derivative and an iodo-substituted aryl group) are common building blocks in MCRs. The amine component of a related precursor, 4-amino-N-(4-iodophenyl)benzenesulfonamide, could readily participate as the amine component in an Ugi reaction, incorporating the iodo-benzenesulfonamide scaffold into a complex peptide-like structure, with the iodine atom available for subsequent post-MCR modification.

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in nature and form the core of a vast number of pharmaceuticals, agrochemicals, and materials. mdpi.commsesupplies.comnih.govopenmedicinalchemistryjournal.com Consequently, the development of synthetic routes to these ring systems is a central theme in organic chemistry. pitt.edubham.ac.ukorganic-chemistry.org this compound serves as a valuable building block for the synthesis of various nitrogen-containing heterocycles. sigmaaldrich.com

The combination of the sulfonamide nitrogen and the reactive iodine atom allows for a range of cyclization strategies. Intramolecular cyclization reactions are a common approach. For example, palladium-catalyzed aminosulfonylation of ortho-iodoanilines with the insertion of sulfur dioxide is a known method to synthesize benzothiadiazine 1,1-dioxides, a class of sulfur- and nitrogen-containing heterocycles. researchgate.net While this compound itself is not an ortho-iodoaniline, related precursors with the iodo and amino groups in the correct positions can be derived from it or used in similar cyclization reactions.

Furthermore, hypervalent iodine reagents can be used to mediate the oxidative cyclization of amides and sulfonamides to form heterocyclic rings. arkat-usa.org The iodo-substituent on this compound can itself be converted to a hypervalent iodine species, which could then participate in intramolecular reactions. More commonly, the iodine is used as a handle for cross-coupling reactions to introduce a group that can then participate in a cyclization onto the sulfonamide nitrogen or the N-phenyl ring. For instance, a Sonogashira coupling could introduce an alkyne, which could then undergo a metal-catalyzed hydroamination or a cycloaddition reaction to form a variety of heterocyclic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.